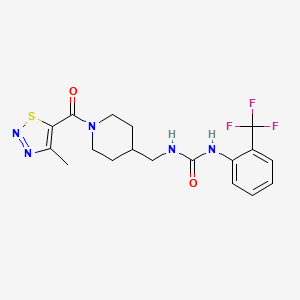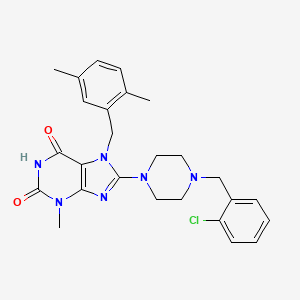
8-(4-(2-chlorobenzyl)piperazin-1-yl)-7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-(2-chlorobenzyl)piperazin-1-yl)-7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H29ClN6O2 and its molecular weight is 493.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Receptor Affinity and Psychotropic Activity
A study explored the design of 8-aminoalkyl derivatives of purine-2,6-dione, including variations with arylalkyl substituents, to investigate their affinity and selectivity profile for native 5-HT1A, 5-HT2A, and cloned 5-HT6 and 5-HT7 receptors. The research aimed at identifying compounds with potential psychotropic activity. Among the evaluated series, certain derivatives showed promising results as mixed 5-HT1A/5-HT2A/5-HT7 receptor ligands, demonstrating antidepressant-like and anxiolytic-like activities in various in vivo models. This suggests that modifications of the purine-2,6-dione structure could yield new 5-HT receptor ligands with potential therapeutic applications (Chłoń-Rzepa et al., 2013).
Antihistaminic Activity
Another research avenue for derivatives of purine-2,6-dione involves evaluating their antihistaminic activity. A study synthesizing a series of dihydro-1,3-dimethyl derivatives assessed their efficacy in inhibiting histamine-induced bronchospasm and passive cutaneous anaphylaxis. The research found that certain compounds exhibited significant antihistaminic activity, highlighting the potential for these derivatives in treating allergic reactions and asthma (Pascal et al., 1985).
Structural and Molecular Analysis
The structural analysis of such compounds provides insights into their molecular geometry and potential interactions with biological targets. For instance, a study on 8-benzylamino derivatives highlighted the planar geometry of the purine system and its implications for pharmacological activity. The detailed molecular configuration, including hydrogen bonding and conformational properties, offers a foundation for understanding the compound's bioactivity and designing new derivatives (Karczmarzyk et al., 1995).
Antimycobacterial Activity
Research into purine linked piperazine derivatives also encompasses the search for new antimycobacterial agents. A study synthesizing novel derivatives aimed at inhibiting Mycobacterium tuberculosis by targeting the MurB enzyme, critical for peptidoglycan biosynthesis. This research indicates that certain derivatives exhibit potent activity against Mycobacterium tuberculosis, offering new avenues for tuberculosis treatment (Konduri et al., 2020).
Propiedades
IUPAC Name |
8-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-7-[(2,5-dimethylphenyl)methyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN6O2/c1-17-8-9-18(2)20(14-17)16-33-22-23(30(3)26(35)29-24(22)34)28-25(33)32-12-10-31(11-13-32)15-19-6-4-5-7-21(19)27/h4-9,14H,10-13,15-16H2,1-3H3,(H,29,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQTZGHSDSHBCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(N=C2N4CCN(CC4)CC5=CC=CC=C5Cl)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

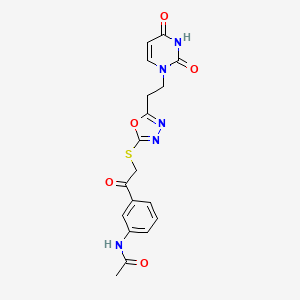
![2-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2894615.png)
![N-[4-(acetylamino)phenyl]-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2894616.png)
![2-Chloro-N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(2-methylpropyl)acetamide](/img/structure/B2894617.png)
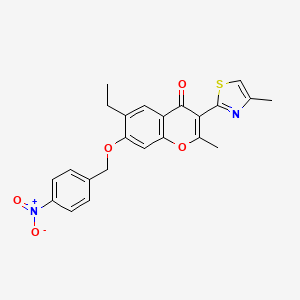
![2-Chloro-1-spiro[2.3]hexan-2-ylethanone](/img/structure/B2894619.png)
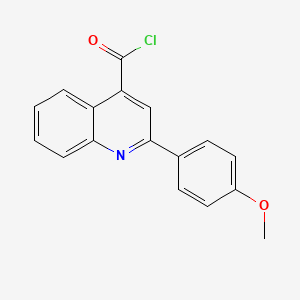
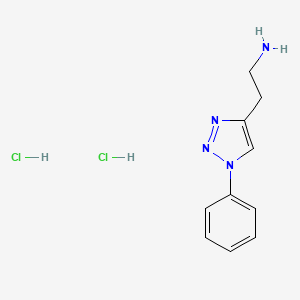
![4-[(4-benzylpiperazin-1-yl)methyl]-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2894622.png)
![(2S)-N-{[1-(2-phenylethyl)-1H-imidazol-2-yl]methyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2894623.png)
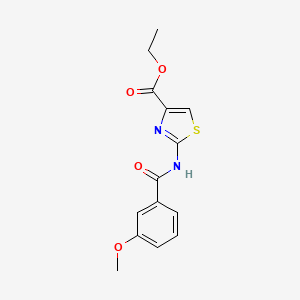
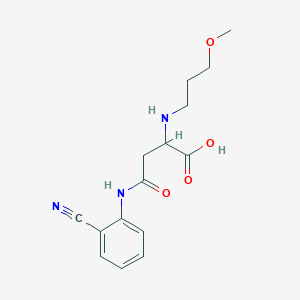
amino}acetamide](/img/structure/B2894633.png)
